molecular formula C9H11ClO3S B12064970 Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate

Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate

Cat. No.: B12064970
M. Wt: 234.70 g/mol
InChI Key: HEZXTYDDNLTIJL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Its chemical formula is C10H11ClO3S. Thiophene derivatives, like this compound, have attracted significant interest due to their diverse biological activities and applications .

Preparation Methods

a. Synthesis Routes: Several synthetic methods lead to this compound:

    Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.

    Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.

    Fiesselmann Reaction: Another condensation route.

    Hinsberg Synthesis: A method for generating thioglycolic acid derivatives by reacting them with α,β-acetylenic esters under basic conditions.

b. Industrial Production: The industrial-scale synthesis of this compound typically involves optimized versions of the above reactions.

Chemical Reactions Analysis

Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate can undergo various reactions:

    Oxidation: It may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify its substituents.

    Substitution: The chlorine atom can be substituted with other groups.

Common reagents include boron-based compounds (e.g., boronic esters) for Suzuki–Miyaura coupling reactions . Major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactivity, e.g., as an anticancer agent.

    Medicine: Investigated for anti-inflammatory, antimicrobial, and antihypertensive properties.

    Industry: Used in organic semiconductors and OLEDs.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 4-chloro-3-propan-2-yloxythiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3

InChI Key

HEZXTYDDNLTIJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(SC=C1Cl)C(=O)OC

Origin of Product

United States

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